2-(Ethylsulfanyl)-5-nitrobenzonitrile
Description
2-(Ethylsulfanyl)-5-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring an ethylsulfanyl (-S-C₂H₅) group at the 2-position and a nitro (-NO₂) group at the 5-position of the benzene ring. For instance, compounds with ethylsulfanyl groups have demonstrated antioxidant activity in related studies .
Properties
CAS No. |
918810-26-1 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H8N2O2S/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2H2,1H3 |
InChI Key |
FBAHGERYHGWACZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(Ethylsulfanyl)-5-nitrobenzonitrile can be contextualized by comparing it to three closely related analogs (Table 1):
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Electronic Differences
- Substituent Effects: The ethylsulfanyl group (-S-C₂H₅) in the target compound is smaller and less electron-withdrawing compared to the 4-chlorophenylthio group (-S-C₆H₄Cl) in the chlorophenyl analog . The cyclooctylamino group (-NH-C₈H₁₄) introduces significant steric bulk and basicity, which could hinder electrophilic substitution reactions but improve interactions with hydrophobic pockets in enzymes .
Physicochemical Properties
- Solubility and Reactivity: The ethylsulfanyl group’s moderate lipophilicity balances solubility in polar and nonpolar solvents, whereas the cyclooctylamino analog’s bulk may reduce aqueous solubility .
- Thermal Stability: Nitro groups generally confer thermal stability, but the presence of sulfanyl or amino substituents could introduce variability in decomposition pathways.
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